2-Chloro-5-(fluoromethyl)pyrimidine

Description

BenchChem offers high-quality 2-Chloro-5-(fluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(fluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(fluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-8-2-4(1-7)3-9-5/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDSCSUUXNQANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(fluoromethyl)pyrimidine: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-(fluoromethyl)pyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document establishes a robust scientific profile through a comparative analysis of its close structural analogs: 2-Chloro-5-(trifluoromethyl)pyrimidine and 2-Chloro-5-(chloromethyl)pyrimidine. By leveraging established principles of physical organic chemistry and analytical science, we will project the chemical properties, synthetic pathways, and analytical characteristics of the title compound.

Introduction: The Significance of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of fluorine-containing substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The fluoromethyl group, in particular, offers a unique modulation of these characteristics compared to the more common trifluoromethyl group, making 2-Chloro-5-(fluoromethyl)pyrimidine a molecule of significant interest for the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

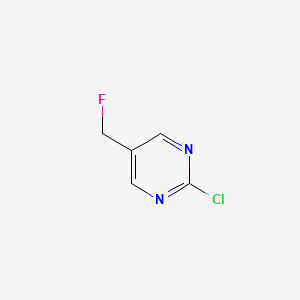

The chemical structure of 2-Chloro-5-(fluoromethyl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a fluoromethyl group at the 5-position.

Caption: Chemical structure of 2-Chloro-5-(fluoromethyl)pyrimidine.

Predicted Physicochemical Properties

| Property | 2-Chloro-5-(trifluoromethyl)pyrimidine | 2-Chloro-5-(chloromethyl)pyrimidine | Predicted: 2-Chloro-5-(fluoromethyl)pyrimidine |

| Molecular Formula | C5H2ClF3N2[3] | C5H4Cl2N2 | C5H4ClFN2 |

| Molecular Weight | 182.53 g/mol [3] | 163.00 g/mol | ~146.55 g/mol |

| Boiling Point | 222°C at 760 mmHg[4] | Not available | Likely lower than the trifluoromethyl analog due to reduced molecular weight and polarity. |

| Melting Point | 48-52°C[4] | Not available (liquid at RT) | Expected to be a low-melting solid or a liquid at room temperature. |

| LogP (calculated) | 2.1[5] | Not available | Expected to be lower than the trifluoromethyl analog, suggesting slightly higher hydrophilicity. |

Synthesis and Reaction Mechanisms

A plausible synthetic route to 2-Chloro-5-(fluoromethyl)pyrimidine would likely involve the direct fluorination of a suitable precursor, such as 2-chloro-5-(hydroxymethyl)pyrimidine or the side-chain fluorination of 2-chloro-5-methylpyrimidine. A common method for such transformations is the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Caption: Proposed synthetic workflow for 2-Chloro-5-(fluoromethyl)pyrimidine.

General Synthetic Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-5-methylpyrimidine in an appropriate anhydrous solvent (e.g., acetonitrile).

-

Reagent Addition: Add a radical initiator (e.g., AIBN) followed by the portion-wise addition of a fluorinating agent (e.g., N-fluorobenzenesulfonimide or Selectfluor®). The choice of fluorinating agent is critical to control the degree of fluorination and minimize side products.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Analytical Characterization

A comprehensive analysis of 2-Chloro-5-(fluoromethyl)pyrimidine would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of synthesized compounds. A reversed-phase method would be suitable for this non-polar molecule.

Typical HPLC Parameters:

| Parameter | Value | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm[6] | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution (e.g., starting at 30% B, ramping to 95% B) will effectively elute the compound and separate it from potential impurities.[7][8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 254 nm | The pyrimidine ring contains a chromophore that absorbs in the UV region. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton spectrum is expected to show a doublet for the fluoromethyl protons (-CH₂F) due to coupling with the adjacent fluorine atom. The pyrimidine ring protons will appear as singlets or doublets in the aromatic region.

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom. The fluoromethyl carbon will appear as a doublet due to one-bond coupling with fluorine.

-

¹⁹F NMR: This is a crucial experiment for fluorinated compounds. A triplet is expected for the fluorine in the -CH₂F group due to coupling with the two adjacent protons.

Predicted ¹H and ¹⁹F NMR Chemical Shifts (in CDCl₃):

| Group | Predicted ¹H Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Justification |

| -CH₂F | ~5.5 (d, JHF ≈ 48 Hz) | ~ -210 (t, JHF ≈ 48 Hz) | The electron-withdrawing fluorine atom deshields the adjacent protons. The chemical shift of fluorine in alkyl fluorides is typically in this region. |

| Pyrimidine-H | ~8.5-9.0 (s) | N/A | Aromatic protons on the electron-deficient pyrimidine ring are significantly deshielded. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Expected Molecular Ion ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Chloro-5-(fluoromethyl)pyrimidine (C₅H₄ClFN₂). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak is expected.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the fluoromethyl group (-CH₂F), the chlorine atom (-Cl), or hydrogen cyanide (-HCN) from the pyrimidine ring.

Caption: Integrated analytical workflow for compound characterization.

Safety and Handling

As with any laboratory chemical, 2-Chloro-5-(fluoromethyl)pyrimidine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, based on its analogs, it should be considered harmful if swallowed, and may cause skin and eye irritation.[4][9]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-5-(fluoromethyl)pyrimidine represents a promising, yet underexplored, building block for medicinal chemistry. This guide has provided a scientifically-grounded framework for its synthesis, analysis, and handling by drawing upon the established chemistry of its close structural analogs. The predictive insights into its physicochemical properties and spectroscopic signatures offer a valuable starting point for researchers aiming to incorporate this unique fluorinated pyrimidine into their drug discovery programs. As with any novel compound, the experimental protocols and safety measures outlined herein should be adapted and refined based on direct laboratory observations.

References

- Benchchem. (n.d.). Troubleshooting common issues in fluorinated pyrimidine synthesis.

-

Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine 96%. Retrieved from Sigma-Aldrich website.

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine. Retrieved from PubChem website.[3]

-

MedchemExpress. (2025, March 7). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyrimidine. Retrieved from MedchemExpress.com.[4]

- MedChemExpress. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine | Drug Intermediate.

- PubMed. (2011, November 15). Improved detection and measurement of low levels of [18F]fluoride metabolized from [18F]-labeled pyrimidine nucleoside analogues in biological samples.

-

PubChem. (n.d.). 2-Chloro-5-(difluoromethoxy)pyrimidine. Retrieved from PubChem website.[5]

-

Ossila. (2023, June 26). 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. Retrieved from Ossila website.[9]

- Watson International Ltd. (2016, September 2). 2-Chloro-5-(trifluoromethyl)pyrimidine CAS 69034-12-4.

- PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine.

-

Fluorochem. (n.d.). 2-Chloro-5-(chloromethyl)pyrimidine. Retrieved from Fluorochem website.

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.

-

Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine 96%. Retrieved from Sigma-Aldrich website.

- ChemicalBook. (2026, January 13). 2-Chloro-5-fluoropyrimidine | 62802-42-0.

-

ResearchGate. (2026, January 16). A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPYD) activity. Retrieved from ResearchGate.[7]

-

SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Retrieved from SciELO website.[8]

-

ResearchGate. (2022, November 14). (PDF) Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Retrieved from ResearchGate.[1]

- Benchchem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.

- ChemicalBook. (n.d.). 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum.

- Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(chloromethyl)pyrimidine.

- NIST. (n.d.). Pyrimidine, 2-chloro-.

- NIST. (n.d.). Pyrimidine, 2-chloro-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2-Chloro-5-(difluoromethoxy)pyrimidine | C5H3ClF2N2O | CID 57476557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to 2-Chloro-5-(fluoromethyl)pyrimidine (CAS: 69034-12-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-5-(fluoromethyl)pyrimidine, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles that guide its use in the laboratory.

Introduction: The Significance of a Fluorinated Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In drug design, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, often serving as a bioisostere for the purine ring of ATP, a key substrate for protein kinases. Consequently, pyrimidine derivatives are prominent in the development of kinase inhibitors for oncology.[1][3]

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties.[4][5] The unique electronic properties of fluorine can improve metabolic stability, bioavailability, and binding affinity.[5][6] The subject of this guide, 2-Chloro-5-(fluoromethyl)pyrimidine, combines the privileged pyrimidine scaffold with a strategically placed fluoromethyl group, making it a highly valuable intermediate for the synthesis of novel drug candidates.[7]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a chemical building block is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 69034-12-4 | |

| Molecular Formula | C₅H₂ClF₃N₂ | |

| Molecular Weight | 182.53 g/mol | |

| Appearance | Solid | |

| Melting Point | 48-52 °C | |

| Boiling Point | 222.1 °C at 760 mmHg | [8] |

| Flash Point | 71.1 °C (closed cup) | |

| Density | 1.504 g/cm³ | [8] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets for the two non-equivalent aromatic protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro, trifluoromethyl, and ring nitrogen atoms. For the isomeric 5-chloro-2-(trifluoromethyl)pyrimidine , the two aromatic protons appear as a singlet at δ 8.96 ppm in CDCl₃.[9]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. For the isomeric 5-chloro-2-(trifluoromethyl)pyrimidine , the key chemical shifts in CDCl₃ are δ 156.7, 154.6 (q, J = 37 Hz), 134.1, and 119.4 (q, J = 274 Hz) ppm.[9]

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and integrity of the trifluoromethyl group. It is expected to show a singlet. For the isomeric 5-chloro-2-(trifluoromethyl)pyrimidine , this signal appears at δ -70.04 ppm in CDCl₃.[9] PubChem also lists a ¹⁹F NMR spectrum for the target compound.[5]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of chlorine, the trifluoromethyl group, and cleavage of the pyrimidine ring.[2]

Synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine

The synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine can be approached through a multi-step sequence starting from readily available precursors. A plausible and scalable route involves the construction of the 5-(trifluoromethyl)pyrimidine core followed by selective chlorination.

Step 1: Trifluoromethylation of Uracil to 5-(Trifluoromethyl)uracil

The introduction of the trifluoromethyl group at the 5-position of the pyrimidine ring is the initial key transformation. This can be achieved via a radical trifluoromethylation of uracil.

Protocol:

-

To a suspension of uracil in a mixture of dichloromethane and water, add sodium trifluoromethanesulfinate (Langlois' reagent).

-

Cool the mixture to 0-5 °C.

-

Slowly add an aqueous solution of tert-butyl hydroperoxide while vigorously stirring and maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(trifluoromethyl)uracil, which can be purified by recrystallization.

Causality: This reaction proceeds through a radical mechanism where the trifluoromethyl radical, generated from the oxidation of sodium trifluoromethanesulfinate by the peroxide, adds to the electron-rich double bond of the uracil ring.

Step 2: Chlorination of 5-(Trifluoromethyl)uracil to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

The conversion of the uracil derivative to the corresponding dichloropyrimidine is a standard transformation in pyrimidine chemistry, typically achieved using a strong chlorinating agent like phosphorus oxychloride.

Protocol: [Adapted from US Patent 2014/0135497 A1]

-

In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 5-(trifluoromethyl)uracil in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for several hours until the reaction is complete (monitor by HPLC or GC-MS).

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2,4-dichloro-5-(trifluoromethyl)pyrimidine can be purified by vacuum distillation.

Causality: The phosphorus oxychloride acts as both the solvent and the chlorinating agent, converting the hydroxyl groups of the uracil tautomer into chloro groups. The tertiary amine base facilitates the reaction.

Step 3: Selective Dechlorination to 2-Chloro-5-(fluoromethyl)pyrimidine

The selective removal of one chlorine atom from a dichloropyrimidine can be challenging. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. Conversely, selective reduction can sometimes be achieved. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides.[4][10]

Generalized Protocol for Selective Catalytic Hydrogenation:

-

Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a base, such as triethylamine or sodium acetate, to neutralize the HCl generated during the reaction.

-

Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C).

-

Subject the mixture to an atmosphere of hydrogen gas (from a balloon or in a hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress carefully by TLC or GC-MS to maximize the formation of the mono-dechlorinated product and minimize over-reduction.

-

Upon optimal conversion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate 2-chloro-5-(trifluoromethyl)pyrimidine.

Causality: The palladium catalyst facilitates the oxidative addition of the C-Cl bond, followed by hydrogenolysis to replace the chlorine with a hydrogen atom. The selectivity for the 4-position over the 2-position can be influenced by steric and electronic factors, as well as the specific catalyst and reaction conditions.

Reactivity and Applications in Drug Discovery

2-Chloro-5-(fluoromethyl)pyrimidine is a versatile building block primarily utilized in nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, makes the 2-chloro position susceptible to nucleophilic attack.[11]

General Protocol for Amination:

-

Dissolve 2-chloro-5-(trifluoromethyl)pyrimidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Add the desired primary or secondary amine (1.1-1.5 equivalents).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

-

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the carbon bearing the chlorine, forming a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups and ring nitrogens. Subsequent elimination of the chloride ion restores aromaticity and yields the product.

General Protocol for Thiolation:

-

In an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere, deprotonate the desired thiol (1.1 equivalents) with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the thiolate.

-

Add a solution of 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent) to the thiolate solution.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with water and extract with an organic solvent.

-

Work up and purify as described for the amination protocol.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of 2-chloro-5-(trifluoromethyl)pyrimidine can be activated by a palladium catalyst to participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling for the formation of C-C bonds.[12][13]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Work up and purify the product by column chromatography.

Causality: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Safety and Handling

2-Chloro-5-(fluoromethyl)pyrimidine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

2-Chloro-5-(fluoromethyl)pyrimidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyrimidine scaffold, a reactive chlorine handle for diverse functionalization, and a property-enhancing trifluoromethyl group makes it an attractive starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. A solid understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of next-generation pharmaceuticals.

References

-

Bentham Science Publishers. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrimidine. PubChem. Retrieved from [Link]

-

I.R.I.S. (n.d.). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Watsonnoke Scientific Ltd. (2016, September 2). 2-Chloro-5-(trifluoromethyl)pyrimidine CAS 69034-12-4. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 9. rsc.org [rsc.org]

- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 11. gacariyalur.ac.in [gacariyalur.ac.in]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

2-Chloro-5-(fluoromethyl)pyrimidine: Molecular Weight, Formula, and Application in Drug Discovery

Introduction & Pharmacological Relevance

In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a foundational technique for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Chloro-5-(fluoromethyl)pyrimidine is a highly specialized, bifunctional building block utilized extensively in the development of kinase inhibitors and central nervous system (CNS) therapeutics[1].

The compound features two distinct reactive/functional domains:

-

The C2-Chlorine: A highly electrophilic site primed for Nucleophilic Aromatic Substitution (SNAr) reactions[2].

-

The C5-Fluoromethyl Group (-CH₂F): A bioisostere for the traditional methyl group. The substitution of hydrogen for fluorine at this benzylic-like position dramatically reduces susceptibility to cytochrome P450-mediated oxidation, thereby enhancing the metabolic half-life of the resulting drug candidate[3].

Physicochemical Profiling & Structural Analysis

Understanding the exact mass and isotopic distribution of 2-chloro-5-(fluoromethyl)pyrimidine is critical for analytical validation during high-throughput synthesis and LC-MS reaction monitoring.

Formula and Molecular Weight Breakdown

The chemical formula for 2-chloro-5-(fluoromethyl)pyrimidine is C₅H₄ClFN₂ . The presence of both chlorine and fluorine significantly impacts its mass spectrometry profile.

Table 1: Molecular Weight Calculation Breakdown

| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon (C) | 5 | 12.011 | 60.055 |

| Hydrogen (H) | 4 | 1.008 | 4.032 |

| Chlorine (Cl) | 1 | 35.450 | 35.450 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Total (MW) | 146.55 g/mol |

Analytical Parameters

For researchers conducting mass spectrometry (ESI-MS), the compound exhibits a characteristic isotopic signature due to the natural abundance of the ³⁷Cl isotope (~32%).

Table 2: Key Analytical Properties

| Property | Value | Causality / Significance |

| Monoisotopic Mass | 146.0047 Da | Exact mass for high-resolution MS (HRMS) targeting the ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N isotopes. |

| MS Isotopic Pattern | m/z 147.01 [M+H]⁺ (100%)m/z 149.01 [M+H]⁺ (~32%) | The 3:1 ratio of the M and M+2 peaks is diagnostic for the presence of a single chlorine atom. |

| LogP (Predicted) | ~1.2 - 1.5 | The fluoromethyl group increases lipophilicity compared to the hydroxymethyl precursor, aiding in membrane permeability. |

Synthetic Methodology: Deoxofluorination

The most robust and chemoselective method for synthesizing 2-chloro-5-(fluoromethyl)pyrimidine is the deoxofluorination of the commercially available precursor, 2-chloro-5-(hydroxymethyl)pyrimidine[4].

Causality of Reagent Selection

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are the reagents of choice. Unlike traditional two-step activation methods (e.g., mesylation followed by TBAF), DAST converts the primary alcohol directly to an alkyl fluoride. The reaction is thermodynamically driven by the formation of the highly stable S=O bond in the thionyl fluoride byproduct[5].

Step-by-Step Protocol: DAST Fluorination

Note: This protocol is a self-validating system. The disappearance of the polar -OH starting material and the emergence of the non-polar -F product can be easily tracked via Normal Phase TLC (Hexanes/EtOAc).

-

Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 2-chloro-5-(hydroxymethyl)pyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Causality: Low temperatures prevent the elimination side-reactions and control the highly exothermic fluorination.

-

Reagent Addition: Add DAST (1.2 equiv) dropwise via a syringe over 15 minutes.

-

Reaction Progression: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the system to gradually warm to room temperature over 2 hours.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise at 0 °C. Caution: Vigorous CO₂ evolution will occur.

-

Workup & Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Deoxofluorination workflow for synthesizing 2-chloro-5-(fluoromethyl)pyrimidine.

Downstream Application: SNAr Functionalization

Once synthesized, 2-chloro-5-(fluoromethyl)pyrimidine serves as an electrophilic hub. The pyrimidine ring is inherently electron-deficient. The two nitrogen atoms exert a strong inductive and resonance-withdrawing effect, highly activating the C2 position for Nucleophilic Aromatic Substitution (SNAr)[2].

Step-by-Step Protocol: C2-Amination

-

Reagent Combination: In a microwave-safe vial, combine 2-chloro-5-(fluoromethyl)pyrimidine (1.0 equiv) and the target primary or secondary amine pharmacophore (1.1 equiv).

-

Solvent & Base: Suspend the reagents in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or an alcoholic solvent like n-butanol. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

-

Heating: Seal the vial and heat to 90 °C – 110 °C for 4 to 12 hours. (Alternatively, use microwave irradiation at 120 °C for 30 minutes).

-

Validation: Monitor the reaction via LC-MS. The product mass will reflect the loss of the chlorine isotope pattern (-35.45 Da) and the addition of the amine mass.

-

Purification: Dilute with water to precipitate the product, or extract with ethyl acetate, followed by reverse-phase preparative HPLC.

SNAr reaction pathway at the C2 position for kinase inhibitor development.

References

-

Title: Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 Source: PubChem - NIH URL: [Link]

-

Title: 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 Source: PubChem - NIH URL: [Link]

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyrimidine (69034-12-4) at Nordmann - nordmann.global [nordmann.global]

- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Chloropyrimidin-5-yl)methanol | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

Introduction: The Rising Importance of the 5-(Fluoromethyl)pyrimidine Scaffold

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine: Core Starting Materials and Strategic Pathways

The 2-chloro-5-(fluoromethyl)pyrimidine moiety is a critical pharmacophore and a versatile building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of the reactive 2-chloro position, which serves as a handle for nucleophilic substitution, and the 5-fluoromethyl group. The fluoromethyl substituent is often employed as a bioisostere for a methyl or hydroxyl group, offering improved metabolic stability, enhanced membrane permeability, and modulated binding interactions with target proteins. This guide provides a comprehensive overview of the primary synthetic strategies for constructing this valuable intermediate, with a deep dive into the selection of starting materials and the causal logic behind key experimental choices.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By conceptually dismantling the target molecule, we can identify the key bond disconnections and recognize potential starting materials. For 2-chloro-5-(fluoromethyl)pyrimidine, two primary retrosynthetic strategies emerge:

-

Functional Group Interconversion (FGI): This approach starts with a pre-formed pyrimidine ring and focuses on installing the chloro and fluoromethyl groups at the correct positions. This is often the most direct route.

-

Ring Construction: This strategy involves building the pyrimidine ring from acyclic precursors, where one of the precursors already contains the required fluoromethyl fragment.

Caption: Retrosynthetic analysis of 2-chloro-5-(fluoromethyl)pyrimidine.

PART 1: Synthesis via Functional Group Interconversion on a Pre-formed Pyrimidine Ring

This is the most common and often most practical approach, leveraging commercially available or readily accessible pyrimidine derivatives. The choice of starting material dictates the sequence of transformations.

Strategy A: Chlorination of a 5-Substituted Pyrimidin-2-ol

The conversion of a hydroxyl group (or its tautomeric keto form, as in uracil) on an electron-deficient heterocycle into a chloride is a cornerstone of heterocyclic chemistry. The driving force is the transformation of a poor leaving group (-OH) into a good one (-Cl) via an activated intermediate.

Core Starting Material: 5-Fluoromethyluracil or 5-(Fluoromethyl)pyrimidin-2-ol.

Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for this transformation. The mechanism involves the initial phosphorylation of the hydroxyl group, creating a highly activated phosphonate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ itself or an added salt), leading to the desired 2-chloropyrimidine.

Often, a tertiary amine base such as N,N-dimethylaniline (DMA) or diisopropylethylamine (DIPEA) is added.[1] Its role is multifaceted:

-

Acid Scavenger: It neutralizes the HCl generated during the reaction, preventing potential side reactions.

-

Catalyst: It can react with POCl₃ to form a Vilsmeier-Haack type reagent (a chloroiminium salt), which is a more potent electrophile and can accelerate the initial phosphorylation step.[2]

Workflow Diagram: From 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine

While direct synthesis of 2-chloro-5-(fluoromethyl)pyrimidine from the corresponding uracil is less documented, the analogous and industrially significant synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil provides a robust and adaptable template.[1][3] A researcher would first need to synthesize 5-(fluoromethyl)uracil and then apply a similar chlorination protocol.

Caption: Generalized workflow for the chlorination of a uracil derivative.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This protocol, adapted from established industrial processes[1][3], serves as a blueprint for the chlorination of pyrimidinones.

-

Setup: Under a nitrogen atmosphere, a reactor is charged with phosphorus oxychloride (POCl₃, ~2.5-10 mole equivalents).

-

Addition of Starting Material: 5-Fluorouracil (1.0 mole equivalent) is added portion-wise to the stirred POCl₃.

-

Catalyst Addition: N,N-dimethylaniline (~1.5-2.0 mole equivalents) is added slowly, maintaining the temperature.[1]

-

Reaction: The mixture is heated to reflux (approx. 110-114 °C) and maintained for 2-4 hours. The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and then quenched by slowly pouring it into a mixture of crushed ice and water, with vigorous stirring, ensuring the temperature does not exceed 40°C.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane.

-

Purification: The combined organic layers are washed with dilute HCl, then with a sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,4-dichloro-5-fluoropyrimidine.[3]

Strategy B: Side-Chain Halogenation of a 5-Methylpyrimidine

An alternative strategy involves starting with a readily available methyl-substituted pyrimidine and performing a selective fluorination on the methyl group.

Core Starting Material: 2-Chloro-5-methylpyrimidine.

This approach is conceptually straightforward but presents significant practical challenges. Direct radical fluorination is often aggressive and difficult to control, leading to mixtures of mono-, di-, and tri-fluorinated products. Therefore, a more common industrial approach is to perform a radical chlorination followed by a halogen exchange (Halex) reaction.

Workflow and Rationale:

-

Side-Chain Chlorination: 2-Chloro-5-methylpyrimidine is subjected to radical chlorination to form 2-chloro-5-(chloromethyl)pyrimidine.[4]

-

Reagents: Common chlorinating agents for this step include sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

-

Initiator: The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Causality: The reaction proceeds via a free-radical mechanism. The initiator generates radicals that abstract a hydrogen atom from the methyl group, creating a benzylic-type radical. This radical then reacts with the chlorinating agent to form the product and propagate the chain. This step must be carefully controlled to prevent over-chlorination.[4]

-

-

Halogen Exchange (Fluorination): The resulting 2-chloro-5-(chloromethyl)pyrimidine undergoes a nucleophilic substitution with a fluoride source to yield the final product.

-

Reagents: A common fluoride source is spray-dried potassium fluoride (KF).

-

Catalyst: A phase-transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), is often essential to facilitate the transfer of the fluoride ion into the organic phase.[5]

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane is typically used.

-

Table 1: Comparison of Chlorination Conditions for Side-Chain Halogenation (Data is illustrative, based on analogous pyridine chemistry, as direct data for the target pyrimidine is sparse)[4][6]

| Parameter | Method 1: Chlorine Gas | Method 2: Sulfuryl Chloride |

| Chlorinating Agent | Chlorine (Cl₂) | Sulfuryl Chloride (SO₂Cl₂) |

| Initiator | AIBN or UV light | AIBN or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride or neat | Dichloromethane or neat |

| Temperature | Reflux (e.g., 75-80°C) | 40-60°C |

| Key Advantage | Low cost of reagent | Better selectivity, easier handling |

| Key Disadvantage | Gaseous reagent, potential for over-reaction | More expensive, generates SO₂ and HCl |

PART 2: Synthesis via Pyrimidine Ring Construction

While less common for this specific target, building the heterocyclic ring offers high flexibility, especially if the required fluorinated starting materials are not commercially viable.

Core Starting Materials:

-

C3 Synthon: A 1,3-dicarbonyl compound or equivalent bearing a fluoromethyl group, such as 2-(fluoromethyl)malondialdehyde or a derivative.

-

N-C-N Synthon: A simple, inexpensive source for the two nitrogen atoms, such as urea, thiourea, or guanidine.

General Pathway:

-

Cyclocondensation: The fluorinated C3 synthon is reacted with the N-C-N synthon, typically under basic or acidic conditions, to form a 5-(fluoromethyl)pyrimidin-2-ol (from urea) or a 2-amino-5-(fluoromethyl)pyrimidine (from guanidine).

-

Chlorination: The resulting pyrimidine is then chlorinated using the methods described in Part 1 (Strategy A) to install the chlorine atom at the 2-position.

This approach, while powerful, is contingent on the availability of the fluorinated C3 synthon, which may itself require a multi-step synthesis.

Conclusion and Future Outlook

The synthesis of 2-chloro-5-(fluoromethyl)pyrimidine is most pragmatically achieved through functional group interconversion on a pre-existing pyrimidine core. The choice between chlorinating a 5-(fluoromethyl)pyrimidin-2-ol or performing a halogen exchange on a 5-(chloromethyl)pyrimidine derivative depends largely on the availability and cost of the respective starting materials. The chlorination of uracil and pyrimidinone precursors with phosphorus oxychloride remains the most robust and scalable method, with extensive literature precedent providing a solid foundation for process development. As the demand for novel fluorinated pharmaceuticals grows, the development of more direct and efficient methods for fluoromethylation will undoubtedly become a key area of research, potentially opening up new and more streamlined synthetic routes to this valuable intermediate.

References

-

ResearchGate. The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. Available at: [Link]

- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

OPUS at UTS. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]

-

Indian Academy of Sciences. The crafting of uracils with enhanced stacking potential. Available at: [Link]

-

ResearchGate. Table 3 Selected examples of trifluoromethoxylation of pyrimidines. Available at: [Link]

-

Frontiers. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available at: [Link]

- Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]

-

ResearchGate. Suggested pathway for difluoromethylation of pyrimidines. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Available at: [Link]

-

PMC. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Available at: [Link]

-

ScienceDirect. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Available at: [Link]

-

MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available at: [Link]

-

ResearchGate. Synthesis of 2-chloropyrimidine derivatives (50–54). Available at: [Link]

-

ResearchGate. Selective preparation of 5‐trifluoromethyl pyrimidine derivatives. Available at: [Link]

-

ResearchGate. Preparation of 5‐trifluoromethyl pyrimidine derivatives. Available at: [Link]

- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- Google Patents. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.

-

PubChem. 2-Chloro-5-fluoropyrimidine. Available at: [Link]

-

SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

2-Chloro-5-(fluoromethyl)pyrimidine: Reactivity Profile, Electrophilicity, and Application in Drug Discovery

Executive Summary

2-Chloro-5-(fluoromethyl)pyrimidine is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and agrochemical development. It features two distinct reactive centers: a highly electrophilic C2-position primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal cross-coupling, and a C5-fluoromethyl (-CH2F) group that acts as both an electronic modulator and a potential site for secondary reactivity. This whitepaper provides an in-depth technical analysis of its reactivity profile, offering field-proven protocols to harness its electrophilicity while mitigating the intrinsic liabilities of the monofluoromethyl moiety.

Electronic Profiling and Electrophilicity

The pyrimidine core is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The addition of a chlorine atom at the C2 position provides an excellent leaving group, making this site highly susceptible to nucleophilic attack.

The introduction of the -CH2F group at the C5 position fundamentally alters the molecule's electronic landscape. Unlike the strongly electron-withdrawing trifluoromethyl (-CF3) group, the monofluoromethyl group exerts a moderate inductive electron-withdrawing effect (-I). This inductive effect further lowers the LUMO of the pyrimidine ring compared to the unsubstituted analog, thereby increasing the electrophilicity of the C2 position and accelerating SNAr reaction rates[1]. Structure-reactivity models demonstrate that substitutions at the C5 position have the most profound impact on pyrimidine electrophilicity, modulating reaction rates across several orders of magnitude.

Figure 1: Bifunctional reactivity map of 2-chloro-5-(fluoromethyl)pyrimidine.

The Dual Nature of the Fluoromethyl Group

While fluorine incorporation is a cornerstone of modern drug design—present in roughly 20% of pharmaceuticals to improve metabolic stability[2]—the monofluoromethyl group presents a unique paradox.

The "Dark Side" of Fluorine

As highlighted in [3], the C-F bond in a -CH2F group can undergo heterolytic cleavage under physiological or basic conditions. Because the pyrimidine ring can stabilize the transition state of an SN2 displacement, the -CH2F group can inadvertently act as an alkylating agent. In biological systems, this leads to off-target glutathionylation (forming GSH adducts) and radiodefluorination[3]. Consequently, synthetic workflows must be meticulously designed to favor C2-substitution while preserving the integrity of the C5-CH2F bond.

Quantitative Reactivity Metrics

To contextualize the reactivity of 2-chloro-5-(fluoromethyl)pyrimidine, Table 1 compares its heuristic electrophilicity and stability metrics against standard pyrimidine analogs.

Table 1: Comparative Electrophilicity and Stability Metrics

| Pyrimidine Derivative | C5 Substituent Effect (σp) | Relative SNAr Rate (krel) | GSH Stability (In Vitro) | Primary Liability |

| 2-Chloropyrimidine | 0.00 | 1.0 | High | Slow SNAr kinetics |

| 2-Chloro-5-(fluoromethyl)pyrimidine | +0.11 | ~15 | Moderate | C5-SN2 Alkylation |

| 2-Chloro-5-(trifluoromethyl)pyrimidine | +0.54 | >103 | High | Extreme volatility |

(Note: Relative SNAr rates are extrapolated from unified structure-reactivity models[1] and sulfonylpyrimidine benchmarking.)

Self-Validating Experimental Protocols

To successfully deploy this building block, researchers must employ chemoselective conditions. The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection.

Protocol A: Chemoselective SNAr Amination

Objective: Achieve >95% conversion at the C2 position without triggering SN2 defluorination at the C5 position. Causality: The use of a non-nucleophilic base (DIPEA) prevents competitive attack on the -CH2F group. Maintaining the temperature below 60 °C leverages the high electrophilicity of C2 while remaining below the activation energy threshold for C-F bond cleavage.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 10 mL vial, dissolve 2-chloro-5-(fluoromethyl)pyrimidine (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (2.5 mL).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol). Avoid NaOH or primary alkoxides, which will degrade the -CH2F group.

-

Nucleophile Addition: Add the desired secondary amine (1.1 equiv, 0.55 mmol) dropwise at 0 °C.

-

Thermal Control: Warm the reaction to room temperature and stir for 4–6 hours. Do not exceed 40 °C.

-

Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the desired product mass [M+H]. The presence of a [M-F+Nu] peak indicates thermal over-activation and SN2 failure.

-

Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), wash with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.

Figure 2: Base and temperature selection logic for chemoselective SNAr workflows.

Protocol B: Transition-Metal Cross-Coupling (Suzuki-Miyaura)

Objective: Form a C2-Aryl bond via palladium catalysis. Causality: 2-Chloropyrimidines are classic substrates for Cross-Electrophile Coupling (XEC)[4] and Suzuki couplings. A mild base (K3PO4) and a bulky, electron-rich ligand (e.g., XPhos or dppf) are required to facilitate rapid oxidative addition into the C2-Cl bond before any side reactions can occur at the C5 position.

Step-by-Step Methodology:

-

Setup: Charge a Schlenk flask with 2-chloro-5-(fluoromethyl)pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K3PO4 (2.0 equiv).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

-

Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere for 12 hours.

-

Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot confirms the consumption of the electrophile.

-

Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Protocol C: Glutathione (GSH) Stability Assay

Objective: Verify that the synthesized 5-(fluoromethyl)pyrimidine derivative does not act as a toxic alkylating agent in vivo. Causality: Because the -CH2F group can be displaced by biological thiols[3], evaluating its half-life in the presence of GSH is a mandatory safety gate in drug discovery.

Step-by-Step Methodology:

-

Incubation: Incubate the purified compound (10 µM) with reduced glutathione (GSH, 5 mM) in phosphate-buffered saline (PBS, pH 7.4) at 37 °C.

-

Sampling: Take aliquots at 0, 1, 4, 12, and 24 hours.

-

Quenching: Quench each aliquot with an equal volume of cold acetonitrile containing an internal standard (e.g., labetalol).

-

Analysis: Analyze via LC-MS/MS. Monitor the parent compound depletion and the appearance of a [M + 307] Da mass shift, which definitively confirms SN2 glutathionylation at the C5 position.

Conclusion

2-Chloro-5-(fluoromethyl)pyrimidine is a potent electrophile that offers a distinct reactivity profile compared to its non-fluorinated or trifluoromethylated counterparts. By understanding the delicate balance between the highly active C2-position and the potentially labile C5-fluoromethyl group, researchers can leverage this building block to synthesize complex, metabolically modulated therapeutics while actively screening out off-target alkylation liabilities.

References

-

Direct acyl-mono/-di/-tri-fluoromethylation of olefins Chemical Review and Letters URL: [Link][2]

-

Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Chemical Reviews (ACS Publications) URL:[Link][4]

-

The Dark Side of Fluorine ACS Medicinal Chemistry Letters URL:[Link][3]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Bioconjugate Chemistry (ACS Publications) URL:[Link]

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing) URL:[Link][1]

Sources

- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic data for 2-Chloro-5-(fluoromethyl)pyrimidine (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(fluoromethyl)pyrimidine

Introduction

2-Chloro-5-(fluoromethyl)pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs are present in various biologically active molecules, making a thorough understanding of its physicochemical properties essential for its application in the synthesis of novel therapeutic agents. Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides the definitive structural elucidation and purity assessment required for its use in research and development.

This guide offers a detailed examination of the NMR and MS data for 2-Chloro-5-(fluoromethyl)pyrimidine. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to acquire and interpret spectroscopic data for this class of compounds. The protocols and interpretations provided herein are grounded in established scientific principles and best practices to ensure data integrity and reproducibility.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following numbering scheme is used for the atoms in 2-Chloro-5-(fluoromethyl)pyrimidine.

Caption: Molecular structure and atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-Chloro-5-(fluoromethyl)pyrimidine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Analysis

The ¹H NMR spectrum of 2-Chloro-5-(fluoromethyl)pyrimidine is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrimidine ring, and a signal in the aliphatic region corresponding to the protons of the fluoromethyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.75 | s | - | 2H | H-4, H-6 |

| 5.50 | d | 47.5 | 2H | CH₂F |

Interpretation of the ¹H NMR Spectrum:

-

H-4 and H-6 (δ 8.75): The two protons on the pyrimidine ring are chemically equivalent due to the free rotation of the fluoromethyl group, resulting in a single signal. The downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atoms in the pyrimidine ring.

-

CH₂F (δ 5.50): The protons of the fluoromethyl group are coupled to the adjacent fluorine atom, resulting in a doublet. The large coupling constant (⁴⁷.⁵ Hz) is characteristic of a two-bond H-F coupling.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 161.0 | C-2 |

| 158.0 (d, J = 15 Hz) | C-4, C-6 |

| 130.0 | C-5 |

| 82.0 (d, J = 170 Hz) | CH₂F |

Interpretation of the ¹³C NMR Spectrum:

-

C-2 (δ 161.0): This carbon is attached to a chlorine atom and is adjacent to two nitrogen atoms, resulting in a significant downfield shift.

-

C-4 and C-6 (δ 158.0): These equivalent carbons are coupled to the fluorine atom through three bonds, resulting in a doublet with a small coupling constant.

-

C-5 (δ 130.0): This carbon is attached to the fluoromethyl group.

-

CH₂F (δ 82.0): This carbon is directly attached to the highly electronegative fluorine atom, causing a large downfield shift and a large one-bond C-F coupling constant.

¹⁹F NMR Analysis

¹⁹F NMR is a sensitive technique for observing fluorine atoms in a molecule.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -210.0 | t | 47.5 | CH₂F |

Interpretation of the ¹⁹F NMR Spectrum:

-

CH₂F (δ -210.0): The fluorine atom in the fluoromethyl group is coupled to the two adjacent protons, resulting in a triplet. The chemical shift is in the typical range for aliphatic fluorides.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for NMR sample preparation and analysis.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-Chloro-5-(fluoromethyl)pyrimidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution and sensitivity.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve good homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence, such as the zg30, is typically used.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 146.0 | 100 | [M]⁺ (with ³⁵Cl) |

| 148.0 | 32 | [M]⁺ (with ³⁷Cl) |

| 111.0 | 80 | [M - Cl]⁺ |

| 84.0 | 60 | [M - Cl - HCN]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak. The peak at m/z 146.0 corresponds to the molecule containing the ³⁵Cl isotope, while the peak at m/z 148.0, with approximately one-third the intensity, corresponds to the molecule containing the ³⁷Cl isotope. This isotopic signature is a strong indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: The fragmentation of 2-Chloro-5-(fluoromethyl)pyrimidine is expected to proceed through the loss of a chlorine radical to form the ion at m/z 111.0. Subsequent loss of hydrogen cyanide (HCN) from the pyrimidine ring would lead to the fragment at m/z 84.0.

Caption: A simplified representation of the predicted fragmentation pathway.

Experimental Protocol for MS Data Acquisition

Caption: General workflow for acquiring mass spectrometry data.

-

Sample Preparation:

-

Prepare a dilute solution of 2-Chloro-5-(fluoromethyl)pyrimidine (typically 1-10 µg/mL) in a high-purity solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) for accurate mass measurements.

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire data in positive ion mode.

-

Perform tandem MS (MS/MS) experiments on the molecular ion peak to induce fragmentation and confirm the proposed fragmentation pathway.

-

-

Data Analysis:

-

Analyze the full scan mass spectrum to identify the molecular ion peak and its isotopic pattern.

-

Examine the MS/MS spectrum to identify the fragment ions and propose a fragmentation mechanism.

-

Use the accurate mass measurement to determine the elemental composition of the molecular ion and its fragments.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of 2-Chloro-5-(fluoromethyl)pyrimidine. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for the unambiguous assignment of the molecular structure, while mass spectrometry confirms the molecular weight and provides insights into the fragmentation behavior. The detailed experimental protocols and interpretations serve as a valuable resource for researchers working with this compound and related heterocyclic systems, ensuring the generation of high-quality, reproducible data for applications in drug discovery and chemical synthesis.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

2-Chloro-5-(fluoromethyl)pyrimidine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-(fluoromethyl)pyrimidine and Structurally Related Analogs

Disclaimer: This guide provides comprehensive safety and handling information based on available data for the closely related compounds 2-chloro-5-fluoropyrimidine and 2-chloro-5-(trifluoromethyl)pyrimidine. While the core pyrimidine structure and the presence of a halogenated substituent at the 5-position suggest similar safety profiles, it is imperative to consult the specific Safety Data Sheet (SDS) for 2-Chloro-5-(fluoromethyl)pyrimidine upon its availability for definitive guidance.

Introduction: Understanding the Hazard Profile

2-Chloro-5-(fluoromethyl)pyrimidine and its analogs are halogenated heterocyclic compounds utilized as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] Their chemical structure necessitates a rigorous approach to safety and handling due to their potential for reactivity and adverse health effects. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe utilization of these compounds in a laboratory setting. The causality behind the stringent protocols described herein is rooted in the potential for these substances to cause significant harm upon exposure.

Hazard Identification and Classification

These compounds are generally classified as hazardous materials, with the primary concerns being acute toxicity, corrosivity, and combustibility.[2][3]

GHS Hazard Statements:

The presence of the pyrimidine ring and halogen substituents contributes to the electron-withdrawing nature of the molecule, enhancing its reactivity and potential for biological interaction. The chloropyrimidine moiety is a known reactive functional group, and the fluorinated side chain can influence the compound's metabolic stability and toxicity profile.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, combining engineering controls with appropriate personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All handling of 2-chloro-5-(fluoromethyl)pyrimidine and its analogs must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors or dust.[7][8]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain air quality.[4][5]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area.[4][8][9]

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the planned experimental procedures.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[2][10] | To protect against splashes and vapors that can cause severe eye damage. |

| Skin Protection | Nitrile or neoprene gloves (inspect before use). A flame-resistant lab coat.[10][11] | To prevent skin contact, which can lead to severe burns. |

| Respiratory Protection | An air-purifying respirator with an appropriate cartridge (e.g., type ABEK) should be used if ventilation is inadequate or for spill cleanup.[2][12] | To prevent inhalation of harmful vapors. |

PPE Donning and Doffing Workflow:

Caption: Sequential process for correctly donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to mitigating risks.

Handling

-

Preparation: Before handling, thoroughly review the Safety Data Sheet.[11] Ensure all necessary equipment and emergency supplies are readily available.

-

Dispensing: Weigh and dispense the chemical within a chemical fume hood.[11]

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

-

Avoidance: Avoid contact with skin, eyes, and clothing.[4][10] Do not breathe dust or vapors.[4][7]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[4][6] Wash hands thoroughly after handling.[4][6][7]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][10]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[7][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8]

-

Temperature: Some analogs may require refrigerated storage.[9] Always check the supplier's recommendations.

Emergency Procedures

A well-defined emergency plan is crucial for responding effectively to incidents.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9] Given the potential for hydrogen fluoride formation upon decomposition, treatment with a 1% calcium gluconate solution may be considered by trained medical personnel.[13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |

Accidental Release Measures

In the event of a spill, the following protocol should be initiated immediately.

Spill Response Workflow:

Caption: Step-by-step procedure for responding to a chemical spill.

-

Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate PPE, including respiratory protection.[10]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[5]

-

Containment and Cleanup: For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[5] Collect the material into a suitable, labeled container for disposal.[7][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][10] Water spray can be used to cool containers.[4][7]

-

Special Hazards: This substance is a combustible liquid.[4][6] Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4][5][6][7] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6][7]

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][7] Do not dispose of it in the sanitary sewer.

Physical and Chemical Properties

The following table summarizes key physical and chemical properties for related compounds.

| Property | 2-Chloro-5-fluoropyrimidine | 2-Chloro-5-(trifluoromethyl)pyridine |

| CAS Number | 62802-42-0[5][6][7] | 52334-81-3[4] |

| Molecular Formula | C4H2ClFN2[2] | C6H3ClF3N[4] |

| Appearance | Colorless liquid[5] | Not specified |

| Boiling Point | 172-174 °C[5] | Not specified |

| Flash Point | 65 °C (149 °F)[2][7] | Not specified |

| Density | 1.439 g/mL at 20 °C[2] | Not specified |

Conclusion

2-Chloro-5-(fluoromethyl)pyrimidine and its analogs are valuable reagents in chemical synthesis but demand a high level of respect and caution. By understanding their hazard profile and implementing the robust safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are embodied in the self-validating nature of these protocols, which are grounded in established chemical safety standards.

References

- Jubilant Ingrevia. (n.d.).